molecular formula C23H22N4O3 B2654405 2-(benzo[d]isoxazol-3-yl)-N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide CAS No. 1448126-26-8

2-(benzo[d]isoxazol-3-yl)-N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide

Cat. No. B2654405
CAS RN: 1448126-26-8
M. Wt: 402.454
InChI Key: GBECDUOFYOBNFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a novel EPAC antagonist . It was designed, synthesized, and evaluated as part of an effort to develop diversified analogues based on the scaffold of a previously identified high-throughput (HTS) hit .


Synthesis Analysis

The synthesis of this compound involved the design of two series of novel EPAC antagonists . The isoxazole ring A of the scaffold can tolerate chemical modifications with either the introduction of flexible electron-donating substitutions or structurally restrictedly fusing with a phenyl ring .


Molecular Structure Analysis

The molecular structure of this compound was analyzed through molecular docking studies . These studies indicated that the compounds bind at a similar site with substantially different interactions with the EPAC proteins .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound were part of the SAR studies . These studies revealed that the isoxazole ring A of the scaffold can tolerate chemical modifications .

Scientific Research Applications

Synthesis and Structural Analysis

  • A study detailed the synthesis and evaluation of long alkyl side chain acetamide derivatives, highlighting the process of creating compounds with potential applications in corrosion inhibition. These derivatives were characterized by their physical properties and corrosion prevention efficiencies, demonstrating the importance of structural analysis in developing materials with specific industrial applications (Yıldırım & Cetin, 2008).

  • Research on the unexpected synthesis of novel 2-pyrone derivatives, including crystal structures and computational studies, offers insights into the structural characterization and theoretical parameters of new compounds. Such studies are essential for understanding the molecular interactions and potential functionalities of novel chemical entities (Sebhaoui et al., 2020).

Antimicrobial and Cytotoxicity Studies

  • Synthesis and antimicrobial activity of novel modified strobilurin derivatives have been explored, demonstrating the process of creating and evaluating compounds for their biological activities. This research highlights the potential of such compounds in developing new antimicrobial agents (Sridhara et al., 2011).

Catalytic and Synthetic Applications

  • The catalytic reductions of benzisoxazole derivatives have been studied to understand the reaction mechanisms and potential applications in synthetic chemistry. These studies provide a foundation for developing new synthetic routes and understanding the behavior of similar compounds under various conditions (Uno, Kurokawa, & Nishimura, 1976).

Spectroscopic and Quantum Mechanical Studies

  • Spectroscopic and quantum mechanical analyses of bioactive benzothiazolinone acetamide analogs have been conducted to assess their electronic properties and potential applications in dye-sensitized solar cells. Such studies are crucial for the development of new materials with specific optoelectronic properties (Mary et al., 2020).

Mechanism of Action

The mechanism of action of this compound involves its role as an EPAC antagonist . EPAC proteins act as guanine nucleotide exchange factors to catalyze the exchange of GDP with GTP for the downstream small GTPases, Rap1 and Rap2, in response to intracellular cAMP .

Future Directions

The findings from the studies on this compound may serve as good starting points for the development of more potent EPAC antagonists as valuable pharmacological probes or potential drug candidates .

properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c28-22(13-19-18-11-5-6-12-21(18)30-26-19)24-14-20-16-9-3-4-10-17(16)23(29)27(25-20)15-7-1-2-8-15/h3-6,9-12,15H,1-2,7-8,13-14H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBECDUOFYOBNFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)CC4=NOC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.